molecular formula C12H13ClFNO3 B2700019 Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate CAS No. 866144-58-3

Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate

Cat. No. B2700019
CAS RN: 866144-58-3
M. Wt: 273.69
InChI Key: FAYNFRASVVXUQN-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate” is a chemical compound with the molecular formula C12H13ClFNO3 . It is also known by the synonym "methyl 3-(2-chloroacetamido)-3-(3-fluorophenyl)propanoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate” consists of a methyl ester group, a chloroacetyl group, an amino group, and a fluorophenyl group . The exact arrangement of these groups in the molecule would require more detailed structural analysis.


Physical And Chemical Properties Analysis

“Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate” has a molecular weight of 273.69 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Chiral Intermediate in Drug Synthesis

Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate potentially related to compounds like Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate, using Saccharomyces cerevisiae reductase for the synthesis of antidepressant drugs. This highlights the compound's utility in creating enantiomerically pure intermediates for pharmaceutical applications (Choi et al., 2010).

Radiopharmaceutical Synthesis

Luo et al. (2019) automated the synthesis of a PET radiopharmaceutical, showcasing the broader utility of similar compounds in medical diagnostics, particularly in PET imaging for sphingosine-1 phosphate receptor 1 (S1P1), which is significant in inflammatory diseases and multiple sclerosis research (Luo et al., 2019).

Anticonvulsant Activity

Kaplan et al. (1980) studied Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide, indicating the potential of Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate derivatives in the development of novel anticonvulsants, showcasing the therapeutic relevance of such compounds in neurological disorders (Kaplan et al., 1980).

Fluorescent Sensors for Metal Ions

Ye et al. (2014) synthesized a fluorogenic chemosensor for Al3+ detection, illustrating how derivatives of Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate could be applied in developing sensitive and selective sensors for environmental and biological monitoring (Ye et al., 2014).

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-18-12(17)6-10(15-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNFRASVVXUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate

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